molecular formula C11H8ClN3 B2382557 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile CAS No. 120450-07-9

2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile

Cat. No. B2382557
CAS RN: 120450-07-9
M. Wt: 217.66
InChI Key: RERVEJUGSWMWSS-UHFFFAOYSA-N
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Description

The compound “2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile” is likely to be an organic compound containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The “2-amino” indicates the presence of an amino group (-NH2) at the second position of the ring. The “4-(4-chlorophenyl)” suggests a phenyl ring (a six-membered aromatic ring) with a chlorine atom at the fourth position is attached to the fourth position of the pyrrole ring. The “3-carbonitrile” indicates a nitrile group (-C≡N) at the third position of the ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which is aromatic and thus contributes to the compound’s stability. The electron-withdrawing nitrile group and the electron-donating amino group could have significant effects on the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the electron-withdrawing nitrile group and the electron-donating amino group. The chlorine atom on the phenyl ring could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the polar nitrile and amino groups could influence its solubility, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Characterization

2-Amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile has been utilized in the synthesis and characterization of new biologically active compounds. For instance, Sroor (2019) demonstrated its use in preparing pyrrolo[2,3-b]pyridine scaffolds, which are significant in medicinal chemistry due to their biological activity (Sroor, 2019).

Insecticidal Activity

Shang-cheng (2004) explored the synthesis of 2-(p-chlorophenyl) pyrrole-3-carbonitriles, which included derivatives of this compound, demonstrating their effectiveness as insecticides. This research highlights the potential agricultural applications of these compounds (Shang-cheng, 2004).

Anticancer Applications

Tiwari et al. (2016) conducted a study on the synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, including this compound. They evaluated the in-vitro anticancer activities of these compounds against various human tumor cell lines, revealing promising potential for cancer treatment (Tiwari et al., 2016).

Antimicrobial Activity

The antimicrobial properties of related compounds were also investigated. For example, Okasha et al. (2022) synthesized a compound involving 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile and demonstrated its effectiveness against various microbial strains (Okasha et al., 2022).

Structural and Optical Properties

Zeyada et al. (2016) studied the structural and optical properties of derivatives of this compound in thin films. They analyzed the absorption parameters, molar extinction coefficient, and electric dipole strength of these compounds, indicating their potential use in photovoltaic applications (Zeyada et al., 2016).

Corrosion Inhibition

Verma et al. (2015) investigated the use of 5-(phenylthio)-3H-pyrrole-4-carbonitriles, including derivatives of this compound, as corrosion inhibitors for mild steel in acidic environments. This research provides insight into the industrial applications of these compounds as corrosion inhibitors (Verma et al., 2015).

Mechanism of Action

Without specific information about the use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile” would require appropriate safety precautions. It’s important to avoid ingestion, inhalation, or contact with skin or eyes .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4,6,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERVEJUGSWMWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=C2C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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